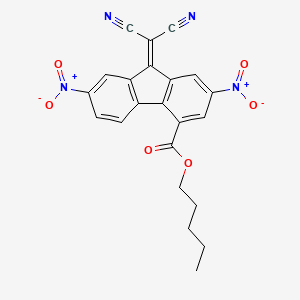
pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a pentyl ester group, a dicyanomethylidene moiety, and two nitro groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions.
Formation of Dicyanomethylidene Group: The nitrated fluorene is then reacted with malononitrile in the presence of a base such as sodium ethoxide to form the dicyanomethylidene group.
Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a catalyst such as sulfuric acid to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The dicyanomethylidene group can act as an electron acceptor, while the nitro groups can participate in redox reactions. These interactions can influence various biochemical pathways, making the compound useful in applications such as imaging and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 9-(dicyanomethylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
- Pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxamide
Uniqueness
Pentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing nitro groups and the electron-accepting dicyanomethylidene group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H16N4O6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
pentyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C22H16N4O6/c1-2-3-4-7-32-22(27)19-10-15(26(30)31)9-18-20(13(11-23)12-24)17-8-14(25(28)29)5-6-16(17)21(18)19/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
RQZUKQOKGBTUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















